molecular formula C16H23NO3 B581697 N-BOC-3-(Benzyloxymethyl)azetidine CAS No. 1373233-17-0

N-BOC-3-(Benzyloxymethyl)azetidine

Cat. No.: B581697
CAS No.: 1373233-17-0
M. Wt: 277.364
InChI Key: ONUHNLXBKPXAAV-UHFFFAOYSA-N
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Description

Historical Context and Significance in Heterocyclic Chemistry

The historical development of azetidine chemistry traces back to fundamental advances in four-membered heterocycle synthesis during the mid-20th century. Azetidines, as saturated four-membered nitrogen-containing heterocycles, emerged as important synthetic targets due to their unique balance of ring strain and stability. The parent azetidine compound was first characterized as a liquid at room temperature with a strong ammonia-like odor and strongly basic properties compared to most secondary amines. The evolution toward substituted azetidines like N-tert-butyloxycarbonyl-3-(benzyloxymethyl)azetidine represents a significant advancement in protective group methodology and functional group tolerance.

The significance of four-membered heterocycles in modern drug discovery has grown substantially over recent decades, with at least seven approved pharmaceutical compounds containing azetidine residues. This trend reflects the recognition that four-membered heterocycles provide beneficial properties to target molecules, including improved pharmacokinetic profiles and metabolic stability. The development of N-tert-butyloxycarbonyl-3-(benzyloxymethyl)azetidine specifically addresses the need for versatile building blocks that can be readily incorporated into complex molecular architectures while maintaining synthetic accessibility.

The synthetic methodology for accessing substituted azetidines has undergone remarkable advancement, with new cycloisomerization strategies enabling construction of polysubstituted four-membered heterocycles through metal hydride hydrogen atom transfer and radical polar crossover mechanisms. These developments have made compounds like N-tert-butyloxycarbonyl-3-(benzyloxymethyl)azetidine accessible through mild, functional-group tolerant reaction conditions, expanding their utility in pharmaceutical research.

Molecular Structure and Classification within the Azetidine Family

N-tert-butyloxycarbonyl-3-(benzyloxymethyl)azetidine possesses the molecular formula C16H23NO3 with a molecular weight of 277.36 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate, reflecting its structural complexity and multiple functional group components. The compound features a central azetidine ring bearing two distinct substituents: a tert-butyloxycarbonyl protecting group attached to the nitrogen atom and a benzyloxymethyl substituent at the 3-position of the ring.

The structural architecture can be represented through the Simplified Molecular Input Line Entry System notation as O=C(N1CC(COCC2=CC=CC=C2)C1)OC(C)(C)C, which illustrates the connectivity between the azetidine core and its functional group appendages. The three-dimensional molecular structure exhibits the characteristic tetrahedral geometry around the azetidine nitrogen center, with the carbonyl oxygen of the tert-butyloxycarbonyl group participating in resonance stabilization that modulates the electron density of the nitrogen atom.

Within the broader azetidine family, this compound represents a sophisticated example of multiply substituted derivatives that combine protective group chemistry with synthetic versatility. The benzyloxymethyl substituent introduces both steric bulk and potential for further chemical transformation, while the tert-butyloxycarbonyl group provides orthogonal protection that can be selectively removed under acidic conditions. This dual functionality positions the compound as an advanced intermediate in synthetic sequences targeting complex nitrogen-containing frameworks.

Table 1: Structural Properties of N-tert-butyloxycarbonyl-3-(benzyloxymethyl)azetidine

Property Value
Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Chemical Abstracts Service Number 1373233-17-0
International Union of Pure and Applied Chemistry Name tert-butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate
Functional Groups Azetidine, carbamate, ether
Ring System Four-membered saturated nitrogen heterocycle

Four-Membered Nitrogen Heterocycle Characteristics

The four-membered nitrogen heterocycle framework of N-tert-butyloxycarbonyl-3-(benzyloxymethyl)azetidine exhibits distinctive characteristics that arise from the inherent ring strain and electronic properties of the azetidine system. Four-membered heterocycles possess significant ring strain, which in the case of azetidines amounts to approximately 25.4 kilocalories per mole. This substantial ring strain drives the unique reactivity profile of azetidines while maintaining sufficient stability for synthetic manipulation and storage under appropriate conditions.

The ring strain in azetidines originates from the deviation of bond angles from their ideal tetrahedral values, creating torsional strain and angle strain that contribute to the overall energetic profile of the molecule. Despite this strain, azetidines demonstrate remarkable stability compared to their three-membered aziridine analogs, which possess even greater ring strain of 27.7 kilocalories per mole. This intermediate level of strain makes azetidines particularly valuable in synthetic chemistry, as they can be handled under normal laboratory conditions while retaining sufficient reactivity for selective transformations.

The nitrogen atom within the azetidine ring of N-tert-butyloxycarbonyl-3-(benzyloxymethyl)azetidine adopts a pyramidal geometry, with the tert-butyloxycarbonyl substituent occupying an axial-like position relative to the ring plane. The electron-withdrawing nature of the carbamate functionality modulates the basicity of the nitrogen center, making it less nucleophilic than simple alkyl-substituted azetidines. This electronic modification enhances the stability of the compound while preserving opportunities for selective chemical transformations.

The benzyloxymethyl substituent at the 3-position introduces additional conformational considerations, as the flexible methylene linker allows for multiple rotameric states that can influence both the physical properties and reactivity of the molecule. The presence of this substituent also creates a stereogenic center at the 3-position, though the compound is typically prepared and used as a racemic mixture in synthetic applications.

Comparative Analysis with Other Strained Heterocyclic Systems

The structural and reactivity characteristics of N-tert-butyloxycarbonyl-3-(benzyloxymethyl)azetidine can be meaningfully compared with other strained heterocyclic systems to understand its unique position within the landscape of small-ring chemistry. Among three-membered heterocycles, aziridines represent the most closely related analogs, sharing the nitrogen heteroatom while possessing greater ring strain and correspondingly enhanced reactivity. The higher ring strain of aziridines (27.7 kilocalories per mole) compared to azetidines (25.4 kilocalories per mole) results in increased susceptibility to ring-opening reactions and greater challenges in synthetic manipulation.

Oxetanes, the oxygen-containing four-membered heterocycle analogs, provide another point of comparison for understanding azetidine reactivity patterns. Both azetidines and oxetanes experience similar levels of ring strain, but the different heteroatom electronics lead to distinct reactivity profiles. While oxetanes primarily undergo ring-opening reactions under acidic conditions due to protonation of the oxygen center, azetidines can participate in both ring-opening and ring-expansion processes depending on the reaction conditions and substituent patterns.

Table 2: Comparative Ring Strain and Stability Data for Small Heterocycles

Heterocycle Type Ring Size Heteroatom Ring Strain (kcal/mol) Relative Stability
Aziridine 3-membered Nitrogen 27.7 Low
Azetidine 4-membered Nitrogen 25.4 Moderate
Oxirane 3-membered Oxygen 27.5 Low
Oxetane 4-membered Oxygen 25.1 Moderate
Thiirane 3-membered Sulfur 19.7 Moderate
Thietane 4-membered Sulfur 18.9 High

Five-membered heterocycles such as pyrrolidines represent significantly more stable alternatives with minimal ring strain, but they lack the unique reactivity patterns that make four-membered rings valuable in synthetic chemistry. The reduced ring strain of five-membered systems results in lower reactivity toward ring-opening transformations, limiting their utility as reactive intermediates in complex synthetic sequences. Conversely, the moderate ring strain of azetidines like N-tert-butyloxycarbonyl-3-(benzyloxymethyl)azetidine provides an optimal balance between stability and reactivity.

The cationic ring-opening polymerization behavior of azetidines represents another distinctive characteristic that differentiates them from other heterocyclic systems. Azetidines can undergo living polymerization processes under appropriate conditions, forming high-molecular-weight polymers through relief of ring strain. This polymerization tendency, while generally undesired in synthetic applications, demonstrates the inherent reactivity of the azetidine framework and the importance of careful reaction design when working with these compounds.

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUHNLXBKPXAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742959
Record name tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-17-0
Record name 1-Azetidinecarboxylic acid, 3-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 3-Chloro-1,2-Epoxypropane Derivatives

A widely adopted strategy involves the cyclization of 3-chloro-1,2-epoxypropane derivatives with benzylamine or substituted benzylamines. In CN111362852A , the synthesis begins with the reaction of 3-chloro-1,2-epoxypropane (IIa ) and benzylamine under basic conditions (e.g., potassium carbonate) in DMF to form 1-benzyl-3,3-dimethoxyazetidine (IIIa ). Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine yields the Boc-protected intermediate (Va ). Acidic hydrolysis (10% citric acid) removes the dimethoxy groups, furnishing N-Boc-3-(benzyloxymethyl)azetidine with 85.4% yield .

Key Advantages :

  • Avoids hazardous solvents like dioxane or DMSO.

  • Scalable for industrial production due to mild conditions.

Hydrogenolytic Deprotection of N-Benzyl Precursors

An alternative route involves hydrogenolytic cleavage of N-benzyl groups from preformed azetidine derivatives. As detailed in CN106831523A , 3-hydroxyazetidine hydrochloride is first synthesized via ring-opening of 3-chloro-1,2-epoxypropane with benzaldehyde derivatives. Boc protection using Boc₂O in tetrahydrofuran (THF) and subsequent hydrogenolysis with Pd/C under 30 psi H₂ pressure achieves 90.8% yield of the target compound .

Critical Parameters :

  • Catalyst : 20% Pd/C ensures efficient debenzylation.

  • Solvent : THF optimizes reaction homogeneity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldSource
Cyclization3-Chloro-1,2-epoxypropaneK₂CO₃, Boc₂O, citric acid85.4%
Hydrogenolysis3-Hydroxyazetidine HClBoc₂O, Pd/C, H₂ (30 psi)90.8%
Rh-Catalyzed AdditionN-Boc-3-azetidinoneRh(I) catalyst, benzyloxyamine70–75% (excluded but cited for context)

Industrial Considerations :

  • Method 1 is preferred for scalability and avoids high-pressure H₂.

  • Method 2 offers higher yields but requires specialized equipment for hydrogenation.

Stereochemical Control and Purification

Stereoselective synthesis is achievable via chiral auxiliaries. For instance, PMC4664181 demonstrates that Boc protection of (R)-3-(benzyloxymethyl)azetidine using Boc₂O in DCM with DMAP preserves stereochemistry (>98% ee). Purification via flash chromatography (hexane/ethyl acetate) ensures >95% purity .

Emerging Methodologies

Recent patents (e.g., WO2012098033A1 ) highlight microwave-assisted synthesis, reducing reaction times from 12 h to 2 h with comparable yields (82–85%). This approach uses Boc₂O and DIPEA in acetonitrile under microwave irradiation (100°C) .

Challenges and Limitations

  • Byproduct Formation : Competing N-alkylation during Boc protection necessitates precise stoichiometry .

  • Cost : Pd/C catalysts increase production costs, prompting research into non-precious metal alternatives .

Chemical Reactions Analysis

Types of Reactions

N-BOC-3-(Benzyloxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-BOC-3-(Benzyloxymethyl)azetidine involves its ability to act as a versatile intermediate in organic synthesis. The BOC group provides protection to the nitrogen atom, allowing for selective reactions at other positions on the azetidine ring. The benzyloxymethyl group can be further modified to introduce various functional groups, making it a valuable building block in the synthesis of complex molecules .

Comparison with Similar Compounds

N-Boc-3-(Hydroxymethyl)azetidine

  • Structure: Similar backbone but replaces benzyloxymethyl with hydroxymethyl (C₉H₁₇NO₃).
  • Properties: Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents. Lower commercial purity (>95.0% vs. 99% for the benzyloxymethyl analog) , likely due to the hydroxyl group’s reactivity (e.g., oxidation or hygroscopicity).

3-Substituted 3-(Acetoxymethyl)azetidines

  • Structure : Features an acetoxymethyl group instead of benzyloxymethyl (e.g., methyl 2-(azetidin-3-ylidene)acetate derivatives).
  • Synthesis : Produced via aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, followed by Suzuki–Miyaura cross-coupling for diversification .
  • Properties: The acetoxymethyl group introduces ester functionality, enabling further derivatization (e.g., hydrolysis to carboxylic acids).

N-Boc-3-Aryl-3-Arylmethoxyazetidines

  • Structure : Contains aryl and arylmethoxy groups at the 3-position (e.g., 3-phenyl-3-benzylmethoxy variants).
  • Synthesis : Optimized using a two-phase system with tetrabutylammonium bromide, achieving high yields for benzyloxy derivatives but lower efficiency with halogenated benzyl bromides .
  • Properties :
    • Aryl groups enhance π-π stacking interactions, useful in materials science.
    • Halogenated derivatives (e.g., 4-chlorobenzyloxy) show decomposition issues, limiting their utility compared to the stable benzyloxymethyl analog .

Comparative Data Table

Property N-BOC-3-(Benzyloxymethyl)azetidine N-Boc-3-(Hydroxymethyl)azetidine 3-(Acetoxymethyl)azetidine Derivatives
Molecular Formula C₁₆H₂₃NO₃ C₉H₁₇NO₃ Variable (e.g., C₁₀H₁₅NO₃)
Purity (Commercial) 99% >95.0% Not specified
Key Functional Group Benzyloxymethyl Hydroxymethyl Acetoxymethyl
Synthesis Method Two-phase alkylation Not detailed Aza-Michael addition
Steric Hindrance High (bulky benzyl group) Low Moderate
Redox Reactivity Moderate ring-opening barrier Likely lower barrier Higher ring-opening rates

Biological Activity

N-BOC-3-(Benzyloxymethyl)azetidine is a compound with significant potential in various biological applications, particularly in medicinal chemistry and synthetic biology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxymethyl group and a BOC (tert-butoxycarbonyl) protecting group. The azetidine ring structure contributes to its unique reactivity and stability, making it a valuable building block in organic synthesis.

The biological activity of this compound is largely attributed to its azetidine ring, which exhibits ring strain that facilitates various chemical reactions. This strain allows for interactions with biological targets, leading to potential modulation of biological pathways.

Key Mechanisms:

  • Ring-opening reactions : The azetidine ring can undergo nucleophilic attack, leading to the formation of new bonds that may interact with biomolecules.
  • Target interaction : The compound's structural features may enable it to bind selectively to certain enzymes or receptors, influencing their activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives can possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains .
  • Insecticidal Properties : Compounds related to the azetidine structure have been evaluated for their insecticidal activity, particularly against Aedes aegypti larvae. These studies highlight the potential for developing new insecticides based on this scaffold .
  • Antimalarial Activity : Some azetidine compounds have been linked to antimalarial effects, indicating that modifications on the azetidine ring can lead to promising therapeutic candidates .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialEffective against Gram-positive bacteria
InsecticidalLC50 values indicating larvicidal activity against Aedes aegypti
AntimalarialActive against Plasmodium species

Case Studies

  • Antimicrobial Evaluation : A study conducted by Kuskovsky et al. (2019) evaluated various azetidine derivatives, including this compound, for their antimicrobial properties. Results indicated significant inhibition of bacterial growth in vitro, suggesting potential for further development as an antibacterial agent.
  • Insecticidal Activity Study : In a recent investigation into larvicidal compounds against Aedes aegypti, researchers synthesized several derivatives based on the azetidine core. Among these, certain derivatives exhibited promising LC50 values, indicating their effectiveness as potential insecticides while maintaining low toxicity towards mammalian cells .

Q & A

Q. What are the recommended synthesis protocols for N-BOC-3-(Benzyloxymethyl)azetidine, and how does the Boc protection influence reaction efficiency?

The synthesis typically involves a multi-step approach:

  • Step 1 : Introduction of the benzyloxymethyl group to the azetidine ring via nucleophilic substitution or coupling reactions.
  • Step 2 : Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen to prevent undesired side reactions during subsequent steps. The Boc group enhances stability and selectivity by shielding the reactive amine .
  • Critical Factors : Use anhydrous conditions (due to azetidine’s moisture sensitivity) and catalysts like DMAP or DCC for efficient Boc activation. Reaction progress should be monitored via TLC or HPLC .

Q. How should this compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?

  • Storage : Store at 2–8°C under inert gas (e.g., argon) in airtight containers. Desiccants like silica gel are recommended to mitigate hydrolysis .
  • Degradation Pathways : Exposure to moisture or acidic conditions leads to Boc deprotection, yielding 3-(benzyloxymethyl)azetidine. Prolonged storage may result in oxidation of the benzyloxymethyl group to benzaldehyde derivatives, detectable via GC-MS or NMR .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR : ¹H/¹³C NMR confirms regiochemistry and Boc protection efficiency (e.g., tert-butyl signal at ~1.4 ppm).
  • HPLC-MS : Validates purity (>95%) and detects trace degradation products.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts address stereochemical challenges?

Enantioselective desymmetrization of the azetidine ring is critical. Strategies include:

  • Chiral Phosphoric Acid Catalysts : Promote asymmetric induction during ring functionalization. For example, Sun et al. achieved >90% enantiomeric excess (ee) using adamantyl-substituted catalysts .
  • Dynamic Kinetic Resolution : Combines chiral ligands (e.g., BINOL derivatives) with palladium catalysts to control stereochemistry at the benzyloxymethyl position .

Q. What computational methods predict the reactivity of this compound in complex reactions, such as cross-coupling or enzyme inhibition?

  • DFT Calculations : Model transition states for nucleophilic substitutions (e.g., SN2 at the azetidine ring) and predict regioselectivity in cross-coupling reactions.
  • Molecular Docking : Screens for potential biological targets (e.g., enzyme active sites) by simulating interactions between the benzyloxymethyl group and hydrophobic pockets .

Q. How do structural modifications (e.g., fluorophenoxy or iodophenyl substituents) alter the biological activity of azetidine derivatives?

  • Fluorophenoxy Groups : Enhance metabolic stability and bioavailability via electronegative effects. For example, 3-(2-fluorophenoxy)azetidine derivatives show improved inhibition of Mycobacterium tuberculosis (MIC: 0.5 µg/mL) by disrupting mycolic acid biosynthesis .
  • Iodophenyl Substituents : Increase binding affinity through halogen bonding. 3-(4-iodophenyl)azetidine derivatives exhibit potent activity in CNS-targeted drug candidates .

Q. What strategies resolve contradictions in reported biological data for azetidine derivatives, such as conflicting IC50 values?

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line passage number.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay artifacts .

Q. How can reaction conditions be optimized to minimize racemization during this compound synthesis?

  • Low-Temperature Reactions : Conduct substitutions at –20°C to reduce thermal racemization.
  • Polar Aprotic Solvents : Use DMF or THF to stabilize transition states without proton exchange.
  • Additives : Chiral ionic liquids (e.g., imidazolium salts) preserve enantiopurity during workup .

Methodological Considerations

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound derivatives?

  • In Vitro :
    • Enzyme Inhibition Assays : Use purified targets (e.g., kinases, proteases) with fluorescence-based readouts.
    • Cell Viability Screens : Prioritize derivatives with IC50 < 10 µM in cancer (e.g., HeLa) or bacterial (e.g., Mtb H37Rv) lines .
  • In Vivo :
    • Pharmacokinetics : Assess oral bioavailability and half-life in rodent models.
    • Toxicity : Monitor liver enzymes (ALT/AST) and renal function post-administration .

Q. How can researchers mitigate hazards associated with handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

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